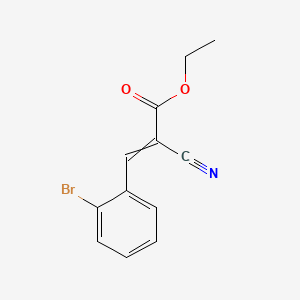![molecular formula C20H18N2O4 B7857442 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857442.png)
4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolo[2,1-c][1,4]benzodiazepine core structure, a characteristic that often lends itself to bioactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid typically begins with the construction of the pyrrolo[2,1-c][1,4]benzodiazepine scaffold. This process often involves the cyclization of appropriate precursor molecules under controlled conditions, which may include the use of strong acids or bases as catalysts.
Industrial Production Methods: : Industrially, the production of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. This often involves fine-tuning parameters such as temperature, pH, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical reactions, including:
Oxidation: : It may be oxidized to introduce additional functional groups.
Reduction: : Selective reduction can modify the double bonds or ketone groups present in the structure.
Substitution: : Functional groups attached to the benzodiazepine core can be substituted with other groups to alter the compound's properties.
Common Reagents and Conditions: : Common reagents might include hydrogen donors for reductions, oxidizing agents like potassium permanganate, or nucleophiles for substitution reactions. These reactions usually occur under standard laboratory conditions, though specific catalysts or solvents may be required for selectivity and efficiency.
Major Products: : The products depend on the specific reactions performed but can include derivatives with altered biological activities or chemical properties.
Scientific Research Applications
Chemistry: : It serves as a key intermediate in the synthesis of more complex molecules and may be used in studying reaction mechanisms due to its intricate structure.
Biology and Medicine: : Due to its structural similarity to bioactive molecules, it is researched for potential therapeutic applications, including anti-cancer, anti-inflammatory, or anti-viral properties. The benzodiazepine core is known for its interaction with various biological targets, making derivatives of this compound interesting for drug discovery.
Industry: : It can be employed in material science for the development of new materials or as a building block in the synthesis of polymers with specific properties.
Mechanism of Action
The exact mechanism by which 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid exerts its effects can vary based on its application. Generally, it may interact with molecular targets like enzymes or receptors, modulating biological pathways involved in disease processes. For instance, its structural components might inhibit the activity of certain enzymes, thereby altering the cellular environment.
Comparison with Similar Compounds
Comparison: : Compounds with similar structures, such as other benzodiazepines, may exhibit similar bioactivity but differ in potency, solubility, and overall effectiveness. The unique fusion of the pyrrolo and benzodiazepine rings distinguishes this compound from simpler benzodiazepines.
List of Similar Compounds
Diazepam
Midazolam
Alprazolam
Each of these compounds shares a core benzodiazepine structure but differs in functional groups and molecular architecture, influencing their specific properties and applications. This compound's uniqueness lies in its fused ring system and the potential for diverse chemical modifications.
There you have it! A whirlwind tour through the fascinating world of 4-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid. What piques your interest the most here?
Properties
IUPAC Name |
4-[(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-18-15-4-1-2-5-16(15)22(19(24)17-6-3-11-21(17)18)12-13-7-9-14(10-8-13)20(25)26/h1-2,4-5,7-10,17H,3,6,11-12H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCUMOFQWYBXIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-benzyl-2-methyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7857398.png)


![methyl 4-ethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B7857417.png)
![3-[(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)methyl]benzoic acid](/img/structure/B7857444.png)


![8-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7857464.png)
![3-(3,4-dimethoxyphenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B7857468.png)
